molecular formula C15H22N2O2 B15258707 N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide

N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide

Cat. No.: B15258707
M. Wt: 262.35 g/mol
InChI Key: HKTGTJCUBHFQRO-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure is characterized by an acetamide backbone linked to a 2,3-dimethylphenyl group and a tetrahydrofuran (oxolan-2-ylmethyl) side chain. This specific arrangement places it within a class of compounds known to exhibit various bioactivities. While the precise biological profile of this compound requires further characterization, its structural features suggest potential as a ligand for neurological targets. In particular, research into similar anilide and acetamide derivatives has shown promise in the development of cysteine protease inhibitors for diseases like cancer and Alzheimer's . Furthermore, the compound's amine-functionalized side chain is a key structural motif found in molecules that interact with central nervous system receptors. A primary area of research interest for this chemical is its potential activity as an NMDA receptor antagonist . This class of compounds, which includes ketamine and memantine, is extensively investigated for managing conditions such as treatment-resistant depression, Alzheimer's disease, and for producing dissociative anesthetic states . Researchers can utilize this reagent to probe its specific mechanism of action—whether it acts as a competitive, uncompetitive, or non-competitive antagonist—and to evaluate its binding affinity and functional potency in various in vitro and in vivo models. This product is intended For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(oxolan-2-ylmethylamino)acetamide

InChI

InChI=1S/C15H22N2O2/c1-11-5-3-7-14(12(11)2)17-15(18)10-16-9-13-6-4-8-19-13/h3,5,7,13,16H,4,6,8-10H2,1-2H3,(H,17,18)

InChI Key

HKTGTJCUBHFQRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNCC2CCCO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylphenylamine and oxolane-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid group of oxolane-2-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate then reacts with 2,3-dimethylphenylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, solvent recycling, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and applications:

Compound Name Key Substituents Melting Point (°C) Rf Value Biological Activity/Use Source
N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide 2,3-Dimethylphenyl; oxolan-2-ylmethyl amino Not reported Not reported Potential urease inhibition, pesticidal? Synthesized
2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide (12) 2,3-Dimethylphenyl; sulfamoylphenyl; benzamide 202–210 0.82 Urease inhibition (IC₅₀: 18.3 ± 0.6 µM)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylphenyl; diethylamino 66–69 Not reported Pesticide/Herbicide (structural analog)
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2,3-Dimethylphenyl; chloro; isopropyl Not reported Not reported Pesticide (pre-emergent herbicide)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 4-Isopropylphenyl; acetylated morpholinone Not reported Not reported Synthetic intermediate; kinase inhibition?
N,N-Dimethyl-2-[(2-methyloxolan-3-yl)amino]acetamide N,N-Dimethyl; 2-methyloxolane Not reported Not reported Not reported (structural analog)

Key Structural and Functional Differences

Aromatic Substituents: The 2,3-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl group in 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (). The sulfamoyl group in compound 12 () introduces hydrogen-bonding capability absent in the target compound, possibly explaining its higher urease inhibitory activity (IC₅₀: 18.3 µM).

Heterocyclic Moieties: The oxolane ring in the target compound differs from the morpholinone ring in 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-acetamide (). Chlorine substitution in 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () enhances electrophilicity, likely contributing to its pesticidal activity by interacting with plant acetolactate synthase .

Amide Linker Variations :

  • The benzamide core in compound 12 () vs. the acetamide in the target compound may alter metabolic stability. Benzamides are generally more resistant to hydrolysis than acetamides due to aromatic conjugation .

Physicochemical Properties

  • Melting Points: The target compound’s melting point is unreported, but analogs with sulfamoyl groups (e.g., compound 12, 202–210°C) exhibit higher melting points due to intermolecular hydrogen bonding, whereas aliphatic substituents (e.g., diethylamino in ) lower melting points .
  • Chromatographic Behavior: The target compound’s Rf value is unknown, but compound 12 (Rf = 0.82) and 13 (Rf = 0.83) in suggest moderate polarity, comparable to acetamides with aromatic substituents .

Biological Activity

N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide, also known as a derivative of acetamide, has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C15H23ClN2O2
  • Molecular Weight : 298.81 g/mol
  • CAS Number : 1049768-94-6

The compound features an oxolan ring and a substituted phenyl group, which contribute to its biological properties. The presence of the oxolan moiety suggests potential interactions with various biological targets, particularly in neuropharmacology.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, a related compound demonstrated significant protective effects on PC12 cells against sodium nitroprusside-induced damage, highlighting its potential in neuroprotection .

Inhibition of Carbonic Anhydrase

The compound's activity as a carbonic anhydrase inhibitor has been investigated. In a study of acetamide derivatives, it was found that certain structural modifications could enhance the inhibitory potency against carbonic anhydrase II (CA II). This enzyme is critical in various physiological processes, including pH regulation and fluid secretion .

Compound NameIC50 (μM)Log IC50
This compound16.7-4.78
Acetazolamide12.0-4.08

The table above compares the inhibitory potency of this compound with acetazolamide, a well-known carbonic anhydrase inhibitor.

Study on Neuroprotection

A study published in 2020 explored various acetamide derivatives for their neuroprotective effects. The results indicated that compounds with similar structures to this compound showed promising results in protecting neuronal cells from oxidative stress . The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship (SAR) of acetamide derivatives revealed that modifications at the phenyl ring significantly influenced biological activity. The introduction of methyl groups at specific positions enhanced binding affinity to target enzymes and receptors, suggesting that this compound may exhibit similar enhancements due to its unique structure .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., methylphenyl and oxolane groups) .
  • IR spectroscopy : Validates amide C=O stretches (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., using SHELXL for refinement) .

How can contradictions between computational and experimental structural data be resolved?

Q. Advanced

  • Multi-technique validation : Cross-reference NMR/X-ray data with DFT calculations to identify discrepancies in dihedral angles or hydrogen bonding .
  • Polymorphism checks : Test crystallization under varied conditions (e.g., solvent mixtures) to rule out alternative crystal forms .
  • Refinement software : Use SHELXL for iterative model adjustment, especially for disordered regions .

What biological assays evaluate the activity of this compound?

Q. Basic

  • Enzyme inhibition : Assays targeting kinases or proteases measure IC₅₀ values via fluorometric/colorimetric substrates .
  • Antimicrobial testing : Broth microdilution determines MIC against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa) assess therapeutic potential .

What strategies study structure-activity relationships (SAR) of derivatives?

Q. Advanced

  • Systematic substitution : Modify the oxolane or dimethylphenyl groups to assess steric/electronic effects on activity .
  • Molecular docking : Simulate binding to target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets .
  • QSAR models : Correlate logP, polar surface area, and H-bond donors with bioactivity data .

How is purity assessed during synthesis?

Q. Basic

  • HPLC : Reverse-phase columns (C18) with UV detection quantify impurities (<1% threshold) .
  • TLC : Silica plates monitor reaction progress (Rf comparison with standards) .
  • Melting point : Sharp melting ranges (±2°C) indicate purity .

What challenges arise in crystallizing this compound for X-ray studies?

Q. Advanced

  • Solubility issues : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization .
  • Hygroscopicity : Handle under inert atmosphere (N₂/Ar) to prevent hydrate formation .
  • Disorder modeling : SHELXL’s PART instructions refine disordered oxolane or methyl groups .

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